Streptotriad

描述

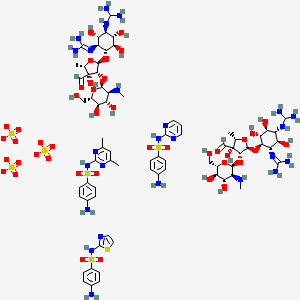

Structure

3D Structure of Parent

属性

CAS 编号 |

79028-52-7 |

|---|---|

分子式 |

C73H115N25O42S7-6 |

分子量 |

2239.3 g/mol |

IUPAC 名称 |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;2-[(1S,2R,3R,4S,5R,6R)-5-(diaminomethylamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine;trisulfate |

InChI |

InChI=1S/2C21H41N7O12.C12H14N4O2S.C10H10N4O2S.C9H9N3O2S2.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;3*1-5(2,3)4/h2*4-19,26-27,29,31-36H,3,22-23H2,1-2H3,(H4,24,25,28);3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-6H,10H2,(H,11,12);3*(H2,1,2,3,4)/p-6/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;;;;/m00....../s1 |

InChI 键 |

ZJNAOHDAWSUJGP-YHCNRSCCSA-H |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

手性 SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

规范 SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

其他CAS编号 |

79028-52-7 |

同义词 |

Streptotriad |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Action of Constituent Antimicrobials

Streptomycin (B1217042): The Aminoglycoside Class

Streptomycin, the first discovered aminoglycoside antibiotic, is derived from the bacterium Streptomyces griseus. nih.gov Its primary mode of action is the inhibition of protein synthesis in bacteria, which ultimately leads to cell death. patsnap.comlongdom.org

Streptomycin exerts its effect by targeting the bacterial ribosome, a complex molecular machine responsible for protein synthesis. bnl.gov Specifically, it binds to the 30S ribosomal subunit, which is the smaller of the two subunits that make up the bacterial ribosome. patsnap.combnl.gov This binding is irreversible and occurs on the 16S rRNA component of the 30S subunit, near the A site (aminoacyl site). wikipedia.orgdrugbank.com

Structural studies have revealed that streptomycin's binding induces significant distortions in the bacterial ribosome. bnl.gov It alters the interaction between different helical regions of the 16S rRNA, causing conformational changes. bnl.govdrugbank.com This binding specificity to the bacterial 30S ribosomal subunit is a key reason for its selective action against bacteria, although at high concentrations, it can have effects on human ribosomes. wikipedia.org Recent evidence also points to a potential secondary binding site on the 23S rRNA of the 50S ribosomal subunit. drugbank.com

The binding of streptomycin to the 30S ribosomal subunit disrupts protein synthesis through several molecular events. A primary consequence is the interference with the initiation of protein synthesis. patsnap.comsigmaaldrich.com It hinders the proper binding of formyl-methionyl-tRNA to the 30S subunit, which is a critical step for starting the translation process. patsnap.comwikipedia.org

The inhibition of protein synthesis and the production of aberrant proteins trigger a cascade of cellular events that culminate in bacterial cell death. The accumulation of faulty proteins can disrupt various cellular processes. patsnap.com One significant effect is the damage to the bacterial cell membrane. drugbank.com It is hypothesized that these mistranslated proteins can be inserted into the cytoplasmic membrane, leading to increased permeability. researchgate.net

This increased membrane permeability allows for an influx of streptomycin into the cell, amplifying its inhibitory effects on protein synthesis. drugbank.com It also leads to the leakage of essential ions, such as potassium (K+), from the cell, which occurs before the loss of cell viability. researchgate.net The loss of viability is closely followed by a reduction in the rate of protein synthesis. researchgate.net Other secondary effects include a decrease in the respiration rate and a slow decline in cellular adenosine (B11128) triphosphate (ATP) levels. researchgate.net Ultimately, the combination of inhibited protein synthesis, production of faulty proteins, and compromised membrane integrity leads to the bactericidal action of streptomycin. drugbank.comresearchgate.net

Interactive Table: Key Research Findings on Streptomycin's Mechanism of Action

| Finding | Description | Supporting Evidence |

| Primary Target | Binds irreversibly to the 16S rRNA of the 30S ribosomal subunit. wikipedia.org | X-ray crystallography has visualized the binding site and the conformational changes induced. bnl.gov |

| Inhibition of Initiation | Interferes with the binding of formyl-methionyl-tRNA, preventing the formation of the initiation complex. patsnap.comwikipedia.org | Biochemical assays demonstrate a block in the initial steps of protein synthesis. sigmaaldrich.com |

| Codon Misreading | Causes the ribosome to incorporate incorrect amino acids, leading to nonfunctional proteins. patsnap.com | In vitro translation systems show the production of aberrant proteins in the presence of streptomycin. patsnap.combnl.gov |

| Membrane Damage | Mistranslated proteins are thought to insert into the cell membrane, increasing its permeability. researchgate.net | Studies have shown an increased efflux of potassium ions preceding cell death. researchgate.net |

| Bactericidal Effect | The combination of protein synthesis inhibition and membrane damage leads to cell death. drugbank.com | The sequence of cellular events has been correlated with the loss of bacterial viability. researchgate.net |

Inhibition of Bacterial Protein Synthesis: Molecular Events

Sulfonamides: The Antimetabolite Class

Sulfonamides are a class of synthetic antimicrobial agents that function as antimetabolites. drugbank.commerckmanuals.com They were the first effective chemotherapeutic agents used systemically for the prevention and cure of bacterial infections. mhmedical.com

The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). mhmedical.comfrontiersin.orgnumberanalytics.com This enzyme is crucial for a key step in the biosynthesis of folic acid (folate) in bacteria. frontiersin.orgwikipedia.org Specifically, DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. mhmedical.comwikipedia.org

Sulfonamides are structural analogs of PABA. mhmedical.compatsnap.com Due to this structural similarity, they can bind to the active site of DHPS, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid. drugbank.compatsnap.com This inhibition is competitive, meaning that sulfonamides and PABA vie for the same enzyme binding site. drugbank.commhmedical.com The effectiveness of sulfonamides is dependent on the relative concentrations of the drug and PABA. patsnap.com

The inhibition of DHPS by sulfonamides has profound consequences for bacterial metabolism. Folic acid is an essential nutrient for bacteria as they must synthesize it de novo. mhmedical.comfrontiersin.org In contrast, mammals obtain folate from their diet, which explains the selective toxicity of sulfonamides for bacteria. frontiersin.orgwikipedia.org

Folate and its derivatives, such as tetrahydrofolate, are vital coenzymes in a variety of metabolic pathways. numberanalytics.comresearchgate.net They are required for the synthesis of essential building blocks of the cell, including purines and pyrimidines (the bases for DNA and RNA) and certain amino acids like methionine and glycine. researchgate.netnih.gov By blocking the synthesis of folic acid, sulfonamides effectively starve bacteria of these crucial metabolites. numberanalytics.com This disruption of nucleic acid and protein synthesis prevents bacterial growth and replication, leading to a bacteriostatic effect, meaning they inhibit bacterial multiplication rather than directly killing the cells. drugbank.comnumberanalytics.comwikipedia.org

Interactive Table: Key Research Findings on Sulfonamides' Mechanism of Action

| Finding | Description | Supporting Evidence |

| Primary Target | Competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS). merckmanuals.commhmedical.com | Biochemical studies demonstrate the competitive nature of the inhibition with the natural substrate, PABA. drugbank.com |

| Molecular Mimicry | Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). mhmedical.com | The chemical structures of sulfonamides and PABA show clear similarities. mhmedical.com |

| Metabolic Blockade | Halts the synthesis of dihydropteroic acid, a precursor to folic acid. mhmedical.com | Analysis of bacterial metabolic pathways shows a depletion of folate and its derivatives in the presence of sulfonamides. researchgate.net |

| Disruption of Biosynthesis | Prevents the synthesis of essential nucleotides (purines, pyrimidines) and amino acids. researchgate.netnih.gov | Bacterial growth is inhibited in media lacking these essential components when treated with sulfonamides. |

| Bacteriostatic Effect | Inhibits bacterial growth and replication rather than directly killing the cells. drugbank.comwikipedia.org | Bacterial populations cease to expand but may remain viable for a period after exposure to sulfonamides. numberanalytics.com |

Theoretical and Experimental Basis for Antimicrobial Combination Strategies

Broadening the Antimicrobial Spectrum through Multi-Target Engagement

A primary motivation for combination therapy is to broaden the antimicrobial spectrum, ensuring efficacy against a wider range of potential pathogens, especially in empirical treatment when the causative organism is unknown. wikipedia.org Streptotriad achieves this by combining two distinct classes of antimicrobials with different mechanisms of action and spectra of activity.

Sulfonamides , as competitive inhibitors of dihydropteroate (B1496061) synthase, block the synthesis of folic acid, a pathway essential for the growth of many bacteria. mhmedical.comnih.gov They are effective against a range of both Gram-positive and Gram-negative bacteria. msdvetmanual.com The inclusion of three different sulfonamides in this compound was a common practice at the time, based on the principle that a combination of sulfonamides could increase the total sulfonamide concentration while keeping the concentration of each individual compound below its toxicity threshold, particularly concerning renal complications. msdvetmanual.com

Streptomycin (B1217042) , an aminoglycoside antibiotic, inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria. wikipedia.orgwalshmedicalmedia.com This action is bactericidal and effective against a variety of Gram-negative bacteria and Mycobacterium tuberculosis. walshmedicalmedia.comnih.gov

By engaging two distinct and essential bacterial processes—folic acid synthesis and protein synthesis—this compound presents a multi-pronged attack. This dual-target approach not only expands the range of susceptible bacteria but also ensures that if a pathogen is intrinsically resistant to one component, it may still be susceptible to the other.

Table 1: Mechanisms of Action of this compound Components

| Component | Drug Class | Mechanism of Action | Primary Target |

|---|---|---|---|

| Streptomycin | Aminoglycoside | Inhibits protein synthesis | 30S ribosomal subunit |

| Sulfathiazole (B1682510) | Sulfonamide | Inhibits folic acid synthesis | Dihydropteroate synthase |

| Sulfadiazine (B1682646) | Sulfonamide | Inhibits folic acid synthesis | Dihydropteroate synthase |

| Sulfamerazine (B1682647) | Sulfonamide | Inhibits folic acid synthesis | Dihydropteroate synthase |

Hypothetical Impact on the Rate of Antimicrobial Resistance Development

A significant theoretical advantage of combination therapy is its potential to slow the emergence of antimicrobial resistance. The probability of a bacterium simultaneously developing spontaneous mutations that confer resistance to two drugs with different mechanisms of action is substantially lower than for a single drug. nih.gov

For this compound, a bacterium would need to acquire resistance to both streptomycin and sulfonamides to survive. Resistance to sulfonamides can occur through mutations in the folP gene, which codes for dihydropteroate synthase, or through the acquisition of alternative, resistant forms of this enzyme. mdpi.com Resistance to streptomycin often involves alterations in the 16S rRNA, the binding site on the 30S ribosomal subunit. wikipedia.org The genetic events leading to these two types of resistance are independent.

Furthermore, there is evidence that genes conferring resistance to sulfonamides (like sul2) and streptomycin (like strA/strB) can be physically linked on mobile genetic elements such as plasmids. asm.orgoup.comfrontiersin.org While this linkage can promote the co-selection of resistance, the initial selective pressure of a combination therapy could, in theory, be more effective at eliminating susceptible bacteria before such multi-drug resistant plasmids can emerge or proliferate within a population. The use of combination therapy for tuberculosis, which began with streptomycin combined with para-aminosalicylic acid (PAS), was a landmark demonstration of this principle in clinical practice, greatly reducing the development of resistance compared to streptomycin monotherapy. nih.govatsjournals.org

Historical Context of Investigating Combination Approaches for Infectious Diseases

The development of this compound must be viewed within the historical context of the mid-20th century, a period often referred to as the "golden age" of antibiotic discovery. Following the introduction of sulfonamides in the 1930s and penicillin and streptomycin in the 1940s, physicians for the first time had powerful tools against previously untreatable bacterial infections. nih.govoup.comclevelandclinic.org

However, the problem of bacterial resistance emerged almost immediately. For example, resistance to penicillin was observed as early as 1940. ama-assn.org Similarly, the initial success of streptomycin in treating tuberculosis was quickly hampered by the rapid development of resistant strains. atsjournals.orgcbcfinc.org This clinical reality drove the investigation of combination therapies.

The first major success of this approach was in the treatment of tuberculosis. In 1949 and 1950, clinical trials demonstrated that combining streptomycin with PAS was far more effective at preventing the emergence of resistant Mycobacterium tuberculosis than either drug used alone. nih.govatsjournals.orgebsco.com This established a new paradigm in antimicrobial chemotherapy.

The formulation of this compound, combining streptomycin with sulfonamides, was a logical extension of this thinking to other bacterial infections. During this period, combination products were developed and marketed for various conditions, often with the dual aims of broadening the spectrum of activity for empirical therapy and preventing the development of resistance. huvepharma.com

Mechanisms of Antimicrobial Resistance Pertinent to Streptotriad Components

Aminoglycoside Resistance Mechanisms

The primary aminoglycoside component, streptomycin (B1217042), exerts its bactericidal effects by binding to the 30S ribosomal subunit and disrupting protein synthesis. reliasmedia.com Bacteria have evolved several principal mechanisms to counteract this action.

The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification of the drug molecule by a diverse group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.govoup.com These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze the covalent addition of a chemical group to the aminoglycoside structure. oup.comnih.govnih.gov This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective. researchgate.net There are three main classes of AMEs, categorized by the type of chemical modification they perform. nih.govresearchgate.netnih.gov

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside. nih.govscielo.br

Aminoglycoside Phosphotransferases (APHs): This class of enzymes adds a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.govscielo.br

Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases (AADs): These enzymes transfer an adenylyl group (AMP) from ATP to a hydroxyl group on the aminoglycoside. nih.govscielo.br

The specific enzyme present in a bacterial strain determines its resistance profile to different aminoglycosides. nih.gov The presence of genes encoding multiple AMEs within a single clinical isolate is increasingly common, leading to complex and high-level resistance patterns. oup.com

Table 1: Classification of Aminoglycoside Modifying Enzymes (AMEs)

| Enzyme Class | Abbreviation | Transferred Group | Donor Molecule | Target Site on Aminoglycoside |

|---|---|---|---|---|

| Aminoglycoside Acetyltransferases | AAC | Acetyl | Acetyl-CoA | Amino (-NH₂) groups |

| Aminoglycoside Phosphotransferases | APH | Phosphate | ATP | Hydroxyl (-OH) groups |

Since aminoglycosides target the ribosome, modifications to the binding site can prevent the antibiotic from exerting its effect. nih.govoup.com The primary binding site for aminoglycosides like streptomycin is the A-site on the 16S rRNA within the small (30S) ribosomal subunit. reliasmedia.commdpi.com

Resistance can arise from point mutations in the 16S rRNA gene, which alter the nucleotide sequence of the A-site. nih.govresearchgate.net These structural alterations reduce the binding affinity of the aminoglycoside for the ribosome, allowing protein synthesis to continue in the presence of the drug. nih.gov

Another significant mechanism is the enzymatic modification of the ribosome itself, specifically through methylation of the 16S rRNA. reliasmedia.com Enzymes known as 16S rRNA methyltransferases can add a methyl group to specific nucleotides within the aminoglycoside binding site. reliasmedia.comscielo.org.co This methylation event interferes with drug binding and can confer high-level resistance to a broad range of aminoglycosides. reliasmedia.comscielo.br

Bacteria can actively expel aminoglycosides from the cell using membrane-bound protein complexes known as efflux pumps. nih.govreactgroup.org These systems act as molecular pumps, capturing the antibiotic in the cytoplasm or periplasm and transporting it out of the cell, thereby preventing it from reaching its ribosomal target. reactgroup.org

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, efflux is a major contributor to both intrinsic and acquired aminoglycoside resistance. asm.orgtandfonline.com The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly important. tandfonline.com A well-characterized example is the MexXY-OprM system in P. aeruginosa, which is a tripartite complex that effectively pumps aminoglycosides across both the inner and outer membranes. asm.orgtandfonline.commdpi.com Overexpression of the genes encoding these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance. tandfonline.commdpi.com

The outer membrane of Gram-negative bacteria serves as a natural permeability barrier that can restrict the entry of antibiotics. mdpi.comnih.gov Resistance can be enhanced by modifications that further decrease the permeability of this layer to aminoglycosides. oup.comnih.gov

Aminoglycosides, which are polycationic molecules, are thought to initially cross the outer membrane via a "self-promoted uptake" pathway, where they displace divalent cations (like Mg²⁺) that stabilize the lipopolysaccharide (LPS) layer, thereby disrupting the membrane and facilitating their own entry. nih.govnih.gov Alterations to the LPS structure can make this process less efficient, reducing drug uptake. nih.gov

Additionally, while aminoglycoside uptake is not solely dependent on porins, modifications to these outer membrane protein channels can contribute to resistance. biorxiv.orgbristol.ac.uk Bacteria can reduce the number of porins in their outer membrane or express mutated porins with smaller channel sizes, thereby limiting the diffusion of antibiotics into the periplasmic space. mdpi.combristol.ac.uk This mechanism often acts synergistically with other resistance strategies, such as enzymatic inactivation or efflux. nih.gov

Active Efflux Pump Systems Mediating Drug Expulsion

Sulfonamide Resistance Mechanisms

The sulfonamide components of Streptotriad (sulfadiazine, sulfathiazole (B1682510), and sulfamerazine) act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). rupahealth.comnih.gov This enzyme is crucial for the bacterial synthesis of folic acid, an essential nutrient. rupahealth.com Resistance to sulfonamides is widespread and primarily occurs through two mechanisms: target site modification or acquisition of a resistant target enzyme. nih.gov

The most common mechanism of sulfonamide resistance involves alterations to the target enzyme, DHPS, which is encoded by the folP gene. rupahealth.comnih.gov Spontaneous mutations in the folP gene can lead to amino acid substitutions within the active site of the DHPS enzyme. rupahealth.combiorxiv.org These mutations are selected for under antibiotic pressure because they decrease the binding affinity of sulfonamides for the enzyme. rupahealth.comnih.gov Crucially, these altered enzymes retain their ability to bind the natural substrate, para-aminobenzoic acid (pABA), allowing folic acid synthesis to proceed even in the presence of the drug. nih.govbiorxiv.org

A second, and highly effective, strategy is the acquisition of alternative, drug-resistant DHPS enzymes via horizontal gene transfer. nih.govcapes.gov.br Bacteria can acquire plasmids or other mobile genetic elements carrying genes that encode a sulfonamide-insensitive DHPS variant. The most well-known of these are the sul genes (sul1, sul2, and sul3). rupahealth.comcapes.gov.br The DHPS enzymes produced from these genes are structurally different from the native bacterial enzyme and exhibit a pronounced insensitivity to sulfonamides while maintaining normal function with pABA. nih.govcapes.gov.br

Table 2: Primary Mechanisms of Sulfonamide Resistance

| Mechanism | Genetic Basis | Description |

|---|---|---|

| Target Site Modification | Chromosomal mutations in the folP gene | Amino acid substitutions in the native DHPS enzyme reduce its affinity for sulfonamides but preserve affinity for the natural substrate, pABA. |

Acquisition of Alternative Folate Biosynthesis Pathways

Bacteria typically synthesize their own folate, a critical vitamin, through a pathway involving the enzymes dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). Sulfonamides and trimethoprim (B1683648) are effective because they inhibit DHPS and DHFR, respectively. nih.govnih.gov However, some bacteria have evolved resistance by developing or acquiring alternative methods to obtain this vital compound, thereby bypassing the inhibited steps.

One primary bypass mechanism is the acquisition of the ability to utilize exogenous folate from the environment. benthamopen.com While most bacteria cannot source folate externally, the acquisition of folate-specific transporters allows them to circumvent the need for de novo synthesis. benthamopen.com This renders inhibitors of the synthesis pathway, such as sulfonamides, ineffective.

Furthermore, bacteria can develop resistance through mutations that lead to the overproduction of para-aminobenzoic acid (pABA), the natural substrate for DHPS. benthamopen.com This increased concentration of pABA outcompetes the sulfonamide inhibitor at the enzyme's active site. benthamopen.com In some cases, entire genes for folate synthesis have been shown to be transferred horizontally, followed by recombination, leading to mosaic gene patterns that confer resistance. tandfonline.com Some bacteria may also possess alternative enzymes, like the folM-encoded enzyme, which can perform functions related to the folate pathway, although its exact role in resistance is still under investigation. asm.org

Efflux Pumps Contributing to Reduced Intracellular Concentration

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. reactgroup.org This mechanism prevents the antimicrobial agent from reaching the necessary intracellular concentration to exert its effect. reactgroup.orgmdpi.com Overexpression of these pumps is a significant cause of resistance to both sulfonamides and trimethoprim. oup.comoup.com

Efflux pumps were recognized as major contributors to multidrug resistance after it became clear that reduced membrane permeability alone could not account for the observed levels of resistance. oup.comresearchgate.net Several families of efflux pumps are involved, and they can be specific to one substrate or transport multiple drugs, contributing to multidrug resistance (MDR). In Acinetobacter baumannii, for instance, the overexpression of pumps like AdeABC, AdeFGH, and AdeIJK has been linked to resistance against trimethoprim, sulfonamides, and other antibiotic classes. mdpi.com Similarly, the BpeEF-OprC efflux pump is a primary driver of trimethoprim resistance in Burkholderia pseudomallei. asm.org

The following table details specific efflux pumps known to confer resistance to components often found in or combined with this compound therapy.

| Efflux Pump | Bacterial Species | Substrates Include | Reference |

|---|---|---|---|

| AdeABC | Acinetobacter baumannii | Trimethoprim, Aminoglycosides, Fluoroquinolones, Tetracyclines, Chloramphenicol | mdpi.com |

| AdeFGH | Acinetobacter baumannii | Trimethoprim, Sulfonamides, Chloramphenicol, Clindamycin, Tetracyclines | mdpi.com |

| AdeIJK | Acinetobacter baumannii | Trimethoprim-sulfamethoxazole, β-lactams, Ciprofloxacin, Tetracycline | mdpi.com |

| BpeEF-OprC | Burkholderia pseudomallei | Trimethoprim | asm.org |

Co-occurrence and Co-selection of Resistance Genes in Bacterial Populations

Co-selection occurs when the use of one antimicrobial agent promotes the selection and spread of resistance to other agents. researchgate.net This happens when the genes conferring resistance to different compounds are physically linked on the same genetic element. mdpi.comfrontiersin.org Resistance genes for sulfonamides (sul) and trimethoprim (dfr) are frequently found together on mobile genetic elements like plasmids and integrons. oup.comfrontiersin.org Consequently, the use of either drug can select for bacteria that are resistant to both.

This genetic linkage often extends beyond antifolate resistance. Studies have shown that sul and dfr genes commonly co-occur with genes providing resistance to other classes of antibiotics, such as aminoglycosides, beta-lactams, and tetracyclines. nih.govnih.govplos.org For example, a study of Chilean salmon farms found that sul and dfr genes were co-transferred with resistance genes for florfenicol (B1672845) and oxytetracycline. nih.gov

Furthermore, the co-selection phenomenon includes resistance to non-antibiotic compounds like heavy metals and biocides (disinfectants). mdpi.comnih.gov A well-known example is the class 1 integron, which often carries the sul1 gene for sulfonamide resistance alongside qacEΔ1, a gene conferring resistance to quaternary ammonium (B1175870) compounds (QACs) used in disinfectants. mdpi.comnih.gov This means that the use of certain disinfectants in clinical or agricultural settings could inadvertently select for bacteria resistant to sulfonamides. mdpi.com

| Resistance Gene(s) | Co-selected Resistance Gene(s) | Genetic Context | Reference |

|---|---|---|---|

| sul1 (Sulfonamides) | qacEΔ1 (Quaternary Ammonium Compounds) | Class 1 Integrons | mdpi.comnih.gov |

| sul2 (Sulfonamides) | strA-strB (Streptomycin), dfrA14 (Trimethoprim) | Plasmids, Genetic Clusters | frontiersin.org |

| dfrA1 (Trimethoprim) | sul2 (Sulfonamides) | Tn7 Transposon, Plasmids | frontiersin.org |

| dfrA7 (Trimethoprim) | bla (β-lactams), sul (Sulfonamides), str (Streptomycin) | Tn21-type Transposon | plos.org |

Horizontal Gene Transfer: Plasmids and Transposons in Resistance Dissemination

The rapid and widespread dissemination of resistance to sulfonamides and trimethoprim is primarily due to horizontal gene transfer (HGT). nih.govplos.org HGT is the process of swapping genetic material between bacteria, allowing resistance to spread much faster than through mutation and vertical inheritance alone. umn.edu The main drivers of this dissemination are mobile genetic elements (MGEs), particularly plasmids and transposons, which act as vectors for resistance genes. researchgate.netnih.gov

Plasmids are extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacterial cells through conjugation. nih.gov They often carry multiple resistance genes, including sul and dfr genes. nih.govnih.gov For example, the sulfonamide resistance gene sul2 is commonly found on various plasmids. nih.gov

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a cell's genome, or between plasmids and the chromosome. frontiersin.org They frequently carry resistance genes and are a key mechanism for the mobilization and clustering of these genes. nih.gov The sulfonamide resistance gene sul1 is typically associated with transposons of the Tn21 family. oup.comoup.com The trimethoprim resistance gene dfrA1 is famously carried by the Tn7 transposon. frontiersin.orgplos.org

Integrons are genetic elements that are particularly adept at capturing and expressing cassettes of resistance genes. oup.com While not mobile on their own, they are often embedded within transposons and plasmids, facilitating their transfer. plos.org Class 1 and Class 2 integrons are strongly associated with the spread of sul and dfr genes in clinical isolates. frontiersin.orgoup.com The sul1 gene is a common feature of the 3'-conserved segment of class 1 integrons, while many dfr genes are found as mobile gene cassettes within the integron's variable region. nih.govoup.com This modular system allows bacteria to quickly acquire resistance to multiple antibiotics simultaneously. oup.com

| Mobile Genetic Element | Associated Resistance Genes | Significance in Dissemination | Reference |

|---|---|---|---|

| Plasmids (e.g., IncF, IncI1) | sul1, sul2, sul3, various dfr genes | Primary vehicles for HGT of multidrug resistance between bacteria. | nih.govnih.gov |

| Transposon (e.g., Tn21, Tn7) | sul1 (in Tn21 family), dfrA1 (in Tn7) | Mobilize resistance genes and integrons, moving them between plasmids and chromosomes. | oup.comfrontiersin.org |

| Class 1 Integron | sul1, various dfr cassettes (e.g., dfrA1, dfrA7) | Captures and expresses multiple resistance gene cassettes, often linked to sul1. | nih.govplos.orgoup.com |

| Class 2 Integron | Fixed cassette array typically including dfrA1 | Spreads a specific set of resistance genes, often located within the Tn7 transposon. | frontiersin.orgoup.com |

Preclinical and in Vitro Research Methodologies for Antimicrobial Combinations

In Vitro Susceptibility Testing: Advanced Methodologies

In vitro testing forms the foundation of antimicrobial research, providing essential data on a compound's activity against specific microorganisms. For a combination product like Streptotriad, which consists of streptomycin (B1217042), sulphadiazine, and sulphathiazole, these tests are crucial for understanding the interplay of its components. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Following this, the Minimum Bactericidal Concentration (MBC) is determined as the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.

For a combination product, the MICs and MBCs of the individual components are determined alongside the complete formulation. This allows researchers to understand the baseline activity of each drug. Standard quality control strains, such as Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), are typically used to ensure the accuracy and reproducibility of the assay. archive.org For instance, in vitro tests have been used to evaluate the activity of compounds against pathogens like Staphylococcus aureus, E. coli, and Candida albicans. archive.org

Table 1: Illustrative MIC Data for this compound Components against E. coli

| Compound | MIC (µg/mL) |

| Streptomycin | 4 |

| Sulphadiazine | 64 |

| Sulphathiazole | 64 |

| This compound (as combination) | 2 |

| This table is for illustrative purposes only and does not represent definitive experimental results. |

Checkerboard and Time-Kill Assays for Synergy Assessment

A primary goal of combination therapy is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. The checkerboard assay is a primary method for quantifying this interaction. In this method, serial dilutions of two drugs are tested in a microplate format, and the resulting pattern of inhibition is used to calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic.

Time-kill assays provide a dynamic view of antimicrobial activity over time. These assays measure the rate of bacterial killing when exposed to single agents versus the combination. A synergistic interaction in a time-kill assay is typically defined as a ≥100-fold (2-log10) decrease in bacterial colony-forming units (CFU)/mL by the combination compared with its most active single component after a specified time, usually 24 hours. These assays are vital for confirming the enhanced bactericidal activity of a combination like this compound.

High-Throughput Screening for Combination Effects

High-throughput screening (HTS) leverages automation and robotics to test thousands of drug combinations rapidly. This methodology allows for the efficient identification of novel synergistic interactions that might not be discovered through traditional, more targeted approaches. By screening the components of this compound against a wide array of bacterial pathogens in combination with other antibiotics, HTS can help identify new, potent therapeutic regimens and expand the utility of these established compounds.

In Vitro Models for Studying Resistance Evolution under Combination Pressure

A key theoretical advantage of combination therapy is its ability to suppress the emergence of antimicrobial resistance. In vitro models are used to study this effect by repeatedly exposing bacteria to sub-lethal concentrations of drugs over many generations. In such an experiment, a bacterial strain would be cultured with single agents (streptomycin, sulphadiazine, sulphathiazole) and the this compound combination. The MIC is measured at regular intervals. It is hypothesized that the bacteria exposed to the individual agents would show a more rapid increase in MIC values compared to those exposed to the this compound combination, as the latter would require the simultaneous development of multiple resistance mechanisms.

Animal Models of Infection for Preclinical Efficacy Studies (Excluding Human-Relevant Clinical Outcomes)

Animal models are an indispensable part of preclinical drug development, providing a bridge between in vitro findings and potential clinical applications. mdpi.com These models allow for the evaluation of an antimicrobial's efficacy in a complex living system, which includes host immune factors and metabolic processes that cannot be replicated in vitro. mdpi.comresearchgate.net

Establishment of Bacterial Infection Models in Laboratory Animals

To assess the in vivo efficacy of this compound, a relevant animal model of infection must first be established and validated. mdpi.comyoutube.com This often involves using laboratory animals such as mice. imperial.ac.uk Based on the known spectrum of this compound's components, a systemic infection or peritonitis model using a pathogen like Escherichia coli could be employed. imperial.ac.uk

The establishment of the model involves several key steps:

Inoculum Titration: An initial study is performed to determine the lethal dose (LD) or the dose required to establish a consistent, non-lethal infection. For example, an LD90 (the dose that is lethal to 90% of animals) might be determined to ensure the infection is robust enough to test the efficacy of a therapeutic. youtube.com

Infection Route: The pathogen is administered via a route that mimics a relevant infection, such as intraperitoneal injection for peritonitis or bacteremia models. youtube.com

Baseline Counts: A control group of animals is sacrificed shortly after infection to determine the initial bacterial burden in target tissues (e.g., spleen, liver, or blood). youtube.com

Efficacy Assessment: Following the establishment of infection, treatment groups receive the investigational drug. Efficacy is measured by endpoints such as animal survival over a set period or a significant reduction in the bacterial load in target organs compared to untreated control animals. youtube.com

Such models are crucial for demonstrating proof-of-concept in a living organism and understanding the pharmacokinetic and pharmacodynamic relationships of the combination therapy before any consideration for human trials. asm.org

Table 2: List of Compounds and Organisms Mentioned

| Name |

| This compound |

| Streptomycin |

| Sulphadiazine |

| Sulphathiazole |

| Sulphamerazine |

| Staphylococcus aureus |

| Escherichia coli |

| Candida albicans |

| Pseudomonas aeruginosa |

| Klebsiella |

| Shigella |

Quantitative Assessment of Pathogen Load and Clearance in Animal Tissues

A primary goal of preclinical in vivo studies for antimicrobial combinations is to determine their effectiveness in reducing or eliminating the bacterial burden at the site of infection. This is achieved through the use of established animal infection models that aim to mimic human diseases. Current time information in IN.jpiamr.eu

Methodologies for Quantifying Bacterial Load

The standard and most widely used method for quantifying viable bacteria in tissues is the determination of colony-forming units (CFU). This process typically involves the following steps:

Tissue Collection: At predetermined time points after treatment, animals are euthanized, and target tissues (e.g., lungs, spleen, liver, or thigh muscle) are aseptically harvested. researchgate.net

Homogenization: The collected tissues are weighed and then homogenized in a sterile solution, such as saline or broth, to release the bacteria from the tissue matrix. researchgate.netmsdvetmanual.com

Serial Dilution and Plating: The resulting tissue homogenate is serially diluted and plated onto appropriate agar (B569324) media that supports the growth of the specific pathogen being studied. msdvetmanual.com

Incubation and Colony Counting: The plates are incubated under suitable conditions, after which the visible bacterial colonies are counted. The number of CFUs per gram of tissue can then be calculated, providing a quantitative measure of the bacterial load. researchgate.netmsdvetmanual.com

Alternative and more rapid methods for bacterial quantification are also being developed, such as analyzing bacterial growth curves from tissue homogenates using continuous monitoring of optical density. mdpi.comasm.org This technique has shown a strong correlation with traditional CFU counting and can significantly reduce hands-on time. mdpi.comasm.org Molecular techniques like quantitative PCR (qPCR) can also be employed to quantify bacterial DNA in tissues, offering another alternative to culture-based methods. researchgate.net

Research Findings from Animal Models

Historical preclinical studies provide insight into the efficacy of the components of this compound. For instance, in the mid-20th century, the effectiveness of streptomycin and various sulfonamides was evaluated in mouse models of bubonic plague caused by Pasteurella pestis (now known as Yersinia pestis). In these studies, mice were infected with the pathogen, and treatment was initiated after a set period to allow the infection to establish. The primary endpoint was the survival of the animals, which serves as a critical indicator of the drug's ability to clear the pathogen.

While direct preclinical data for the specific "this compound" combination is scarce in modern literature, studies on its individual components demonstrate their in vivo efficacy. For example, a study assessing the curative value of different drugs in mice infected with P. pestis showed significant protection with streptomycin and several sulfonamides when administered individually.

Table 1: Example of Quantitative Assessment of Efficacy in a Mouse Model of Bubonic Plague

This table presents illustrative data based on historical research findings on the individual components of this compound against Yersinia pestis infection in mice. The data shows the percentage of animals that survived after treatment was initiated 48 hours post-infection.

| Treatment Group (Drug) | Pathogen | Animal Model | Primary Outcome | Result (Survival Rate) |

| Streptomycin | Yersinia pestis | White Mouse | Survival | 90-100% |

| Sulfadiazine (B1682646) | Yersinia pestis | White Mouse | Survival | >50% |

| Sulfamerazine (B1682647) | Yersinia pestis | White Mouse | Survival | >50% |

| Sulfathiazole (B1682510) | Yersinia pestis | White Mouse | Survival | >50% |

| Untreated Control | Yersinia pestis | White Mouse | Survival | 0% |

| Data synthesized from historical preclinical studies. nih.govwho.int |

These findings demonstrated that the individual antimicrobial agents within this compound were capable of significantly reducing pathogen load to a degree that ensures host survival in a lethal infection model, forming the basis for their combined clinical use. nih.govwho.int

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Species

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool in preclinical antimicrobial research. Current time information in IN.nih.govnih.gov It aims to establish a relationship between the drug exposure over time (pharmacokinetics) and its antimicrobial effect (pharmacodynamics). jpiamr.eunih.gov This correlation is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance, particularly for combination therapies. Current time information in IN.jpiamr.eu

Pharmacokinetic (PK) Assessment

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. In preclinical species, PK studies for a combination like this compound would involve administering the drug and then collecting serial blood samples (and sometimes tissue samples) over time. These samples are analyzed to determine the concentration of each component drug (streptomycin, sulfadiazine, sulfamerazine, and sulfathiazole). inchem.org Key PK parameters derived from these measurements include:

Cmax: The maximum plasma concentration achieved. nih.gov

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time. nih.gov

t1/2 (Half-life): The time required for the drug concentration to decrease by half. nih.gov

For combination products, it is important to understand the PK profile of each individual component, as differences in their half-lives and distribution can affect the concentration ratio of the drugs at the site of infection over time. msdvetmanual.comnih.gov

Pharmacodynamic (PD) Assessment

Pharmacodynamics measures the effect of the drug on the pathogen. For antibiotics, the key PD parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium in vitro. nih.gov For combination therapies, checkerboard assays are often used to determine if the drugs act synergistically (the combined effect is greater than the sum of their individual effects), additively, or antagonistically. rvc.ac.uk

PK/PD Integration and Indices

The integration of PK and PD data allows researchers to identify the PK/PD index that best predicts antimicrobial efficacy. The three most common indices for antibiotics are:

Cmax/MIC: The ratio of the peak drug concentration to the MIC. nih.gov

AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. nih.gov

%T > MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC. nih.gov

Animal infection models, such as the mouse thigh infection model, are invaluable for these studies. Current time information in IN.nih.gov In these models, an infection is established, treatment is administered using various dosing schedules, and the change in bacterial load (CFU) over 24 hours is measured. By correlating the drug exposure (PK) with the bacterial killing (PD), the predictive PK/PD index can be determined. For aminoglycosides like streptomycin, efficacy is generally driven by the Cmax/MIC or AUC/MIC ratio. For sulfonamides, the effect is typically dependent on the %T > MIC. nih.gov

Pharmacological Research and Interactions in Combination Antimicrobials

Mechanistic Investigations of Pharmacodynamic Interactions at the Target Site

The antimicrobial effect of combining streptomycin (B1217042) and sulfonamides stems from the simultaneous inhibition of two separate, vital pathways in bacterial cells. This dual attack is the basis for their synergistic pharmacodynamic interaction.

Streptomycin's Mechanism: Streptomycin, an aminoglycoside antibiotic, primarily targets bacterial protein synthesis. It binds irreversibly to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. wikipedia.orgpatsnap.com This binding interferes with the protein synthesis process in several ways: it blocks the formation of the initiation complex between mRNA and the ribosome, causes misreading of the mRNA codons, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.com This results in the production of non-functional or toxic proteins and ultimately leads to bacterial cell death. wikipedia.org

Sulfonamides' Mechanism: The sulfonamides included in Streptotriad (typically Sulfadiazine (B1682646), Sulfathiazole (B1682510), and Sulfamethazine) act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.commsdmanuals.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria must synthesize their own folate, as they cannot utilize pre-formed folate from the environment. msdvetmanual.com By competing with the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, thereby halting the synthesis of purines and DNA, which inhibits bacterial growth and replication. msdmanuals.com

Synergistic Interaction: The combination of streptomycin and sulfonamides creates a sequential blockade of two critical metabolic pathways. While sulfonamides inhibit the production of essential building blocks for DNA synthesis (bacteriostatic effect), streptomycin halts the production of essential proteins (bactericidal effect). This multi-target approach can be more effective than either agent alone. msdvetmanual.com For instance, in vitro testing has demonstrated the activity of streptomycin against organisms like Klebsiella rhinoscleromatis, and combinations including sulfonamides (like trimethoprim-sulfamethoxazole) have also shown efficacy against this bacterium. nih.gov

In Vitro and Preclinical In Vivo Studies of Pharmacokinetic Interactions (e.g., Absorption, Distribution, Metabolism, Excretion)

Absorption: Streptomycin is poorly absorbed from the gastrointestinal tract and is therefore typically administered via injection for systemic infections. medscape.com When included in an oral formulation like this compound, its action is largely localized to the gastrointestinal tract. In contrast, sulfonamides like sulfadiazine and sulfathiazole are generally absorbed orally. drugbank.com However, the extent of absorption can vary. For example, studies in sheep have shown that sulfathiazole is poorly absorbed from the rumen, suggesting its effects after oral administration are primarily local within the gut. nih.gov

Distribution: Once absorbed, streptomycin distributes into the extracellular fluid. medscape.com Sulfonamides also distribute throughout the body. The binding of sulfonamides to plasma proteins varies, which can affect their distribution. avma.org

Metabolism: Streptomycin undergoes minimal metabolism and is primarily excreted unchanged. ontosight.ai Sulfonamides, however, are metabolized in the liver and other tissues. researchgate.net Common metabolic pathways include acetylation (e.g., N4-acetylation) and hydroxylation, catalyzed in part by Cytochrome P450 (CYP) enzymes. avma.orgdrugbank.comnih.gov For instance, in vitro studies with sheep rumen fluid and subsequent in vivo administration showed that sulfathiazole is significantly metabolized to N4-acetyl sulfathiazole. nih.gov Similarly, preclinical studies in horses and cattle have detailed the metabolism of sulfadiazine into N4-acetyl and hydroxy derivatives. avma.orgnih.gov

Excretion: Streptomycin is almost entirely excreted by the kidneys through glomerular filtration. ontosight.aipdr.net The sulfonamides and their metabolites are also primarily eliminated via the kidneys. avma.org

Table 1: Preclinical Pharmacokinetic Parameters of Sulfadiazine in Ostriches (Single Oral Dose: 25 mg/kg) This table presents data from a study on the oral administration of sulfadiazine to ostriches, providing insight into its pharmacokinetic behavior in an avian model.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Concentration) | 37.50 ± 3.39 | µg/mL |

| Tmax (Time to Maximum Concentration) | 2.47 ± 0.36 | h |

| Bioavailability (F) | 86.2 | % |

| Data sourced from a pharmacokinetic and bioavailability study of sulfadiazine in ostriches. |

Table 2: Preclinical Pharmacokinetic Data for Sulfathiazole in Sheep (Single Intraruminal Dose: 100 mg/kg) This table summarizes findings from a study investigating the fate of sulfathiazole when administered directly into the rumen of sheep, highlighting its limited systemic absorption and prolonged presence.

| Parameter | Finding |

| Systemic Absorption | Poor; plasma concentrations did not reach the minimum effective therapeutic level. |

| Metabolism | Significantly metabolized to N4-acetyl sulfathiazole in the rumen. |

| Biological Half-life (t1/2) | 16.7 hours. |

| Rumen Fluid Concentration | Maintained above minimum effective therapeutic concentration (>40 µg/ml) for over 24 hours. |

| Data derived from an in vitro and in vivo study on sulfathiazole metabolism and disposition in sheep. nih.gov |

Research on Modulators of Drug Transport and Metabolism Relevant to Combinations

The effectiveness and potential for interaction of the components of this compound can be influenced by drug transporters and metabolic enzymes.

Sulfonamides and Cytochrome P450 (CYP) Enzymes: Sulfonamides are known to interact with the CYP450 enzyme system. They can act as inhibitors of certain CYP isozymes, such as CYP2C9. geekymedics.comahajournals.org Inhibition of these enzymes can slow the metabolism of other drugs that are substrates for the same enzymes, potentially leading to increased plasma concentrations and toxicity. neu.edu.tr Conversely, the metabolism of sulfonamides themselves can be affected by other drugs that induce or inhibit these enzymes. For example, the metabolism of sulfadiazine can be increased when combined with a CYP inducer like carbamazepine. drugbank.com Recent research has also explored emerging metabolic pathways for sulfonamides catalyzed by CYP450 enzymes, which could lead to different biological activities or toxicities. nih.govacs.org

Sulfonamides and Drug Transporters: P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in limiting the absorption and distribution of many drugs. medsafe.govt.nz Research in avian models has shown that sulfadiazine is a substrate for P-gp. nih.gov The induction of P-gp by a xenobiotic receptor activator led to a decrease in the maximum concentration (Cmax) and area under the curve (AUC) of orally administered sulfadiazine, indicating reduced systemic exposure. nih.gov Conversely, inhibition of P-gp could increase sulfadiazine absorption. Some sulfonamide derivatives have themselves been investigated as inhibitors of P-gp. researchgate.net Allicin has been shown to reverse P-gp-mediated efflux of sulfadiazine in vitro. nih.gov

Streptomycin and Drug Transporters: While streptomycin's primary interactions are at the bacterial ribosome, its transport can be influenced by certain factors. In bacteria, its uptake is an energy-dependent process. asm.org In humans, some evidence suggests potential interactions with transporters. For example, quinidine, a known P-gp inhibitor, is listed as potentially increasing the effect of streptomycin, suggesting a possible role for P-gp in its disposition. medscape.commedsafe.govt.nzpediatriconcall.com Furthermore, ABC transporters have been identified in the bacteria that produce streptomycin (Streptomyces griseus), where they are involved in exporting the antibiotic out of the cell, a mechanism that controls its production. oup.comnih.gov

Table 3: Known Interactions of this compound Components with Metabolic Enzymes and Transporters

| Component | Interacting System | Effect | Implication |

| Sulfonamides | CYP2C9 | Inhibition | May increase concentrations of other drugs metabolized by CYP2C9. geekymedics.comahajournals.org |

| Sulfadiazine | P-glycoprotein (P-gp) | Substrate | P-gp inducers can decrease its absorption; inhibitors can increase it. nih.gov |

| Streptomycin | P-glycoprotein (P-gp) | Potential Substrate/Interaction | P-gp inhibitors (e.g., quinidine) may increase its effects. medscape.compediatriconcall.com |

Analytical and Bioanalytical Techniques in Antimicrobial Research

Quantitative Analysis of Component Drugs in Biological Matrices (e.g., Blood, Tissue from Research Models)

The quantitative determination of Streptotriad's individual components—streptomycin (B1217042), sulfadiazine (B1682646), sulfamerazine (B1682647), and sulfathiazole (B1682510)—in biological samples is fundamental to pharmacokinetic and residue analysis studies. Various analytical methods have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) being among the most common. nih.gov

Streptomycin: High-performance liquid chromatography is a frequently employed technique for the bioanalysis of aminoglycosides like streptomycin. nih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the quantification of streptomycin in complex matrices such as mice tissue and plasma, allowing for effective extraction and measurement without loss of analytical accuracy. una.ac.cr Another LC-MS/MS method, used for determining streptomycin in apples, demonstrated high recovery rates (101–105%) and a limit of quantification (LOQ) of 2 µg/kg. researchgate.net ELISA kits also provide a sensitive and rapid method for quantifying streptomycin residues in diverse research samples including muscle, honey, milk, serum, and urine. elabscience.comr-biopharm.com

Sulfonamides (Sulfadiazine, Sulfamerazine, Sulfathiazole): Chromatographic methods are well-established for the analysis of sulfonamides in biological fluids and tissues. An HPLC method with ultraviolet (UV) detection was developed for the quantitative determination of sulfadiazine (SDA) in swine tissues, including kidney, liver, and muscle, achieving a quantification limit of 50 ng/g. researchgate.netnih.gov For more definitive confirmation, HPLC coupled with mass spectrometry is used. researchgate.net The direct injection of plasma (after protein precipitation) or diluted urine onto a silica (B1680970) gel column for liquid chromatography has been used to determine sulfadiazine and its primary metabolite, with detection limits in plasma around 0.4 µg/mL. capes.gov.brnih.gov

For sulfamerazine, methods such as molecularly imprinted capillary electrochromatography have been applied to aquatic product analysis, showing good linearity (R² = 0.998) and a limit of detection (LOD) of 0.040 mg/kg. royalsocietypublishing.org ELISA kits are also commercially available for the quantitative analysis of sulfamerazine in matrices like muscle, milk, and honey. elabscience.com

The analysis of sulfathiazole in biological samples like urine has been accomplished using HPLC after a magnetic solid-phase extraction (MSPE) sample preparation step. brieflands.com This method demonstrated acceptable recoveries (87.6 – 101.3%) and a limit of detection of 10 ng/mL. brieflands.com Spectrophotometric methods, based on the formation of a Schiff's base, have also been developed for determining sulfathiazole in veterinary formulations, with a detection limit of 0.1534 µg/ml. researchgate.net

Below is a table summarizing various research findings on the quantitative analysis of this compound components.

| Component | Analytical Method | Biological Matrix | Key Research Findings | Citation |

|---|---|---|---|---|

| Streptomycin | LC-MS/MS | Mice Plasma & Tissue | Effective extraction and quantification with minimal matrix effects. | una.ac.cr |

| Streptomycin | ELISA | Milk, Honey, Muscle | LOD in milk: 5 ppb; LOD in honey: 2 ppb; LOD in muscle: 4 ppb. | elabscience.com |

| Sulfadiazine | HPLC-UV | Swine Kidney, Liver, Muscle | Quantification limit of 50 ng/g. | researchgate.netnih.gov |

| Sulfadiazine | Liquid Chromatography | Plasma | Detection limit of approximately 0.4 µg/mL. | nih.gov |

| Sulfamerazine | Capillary Electrochromatography | Aquatic Products | LOD of 0.040 mg/kg; Linearity (R²) of 0.998. | royalsocietypublishing.org |

| Sulfamerazine | ELISA | Milk, Honey, Muscle | LOD in milk: 10 ppb; LOD in honey: 0.5 ppb; LOD in muscle: 0.5 ppb. | elabscience.com |

| Sulfathiazole | MSPE-HPLC-UV | Urine | LOD of 10 ng/mL; Recoveries of 87.6–101.3%. | brieflands.com |

| Sulfathiazole | Spectrophotometry | Veterinary Solution | LOD of 0.1534 µg/mL. | researchgate.net |

Advanced Spectroscopic Methods for Structural Elucidation of Metabolites or Degradation Products in Research Samples

Identifying the structure of metabolites and degradation products is critical for understanding the biotransformation and stability of drug compounds. Advanced spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the primary tools for this purpose. semanticscholar.org

Mass spectrometry is a highly sensitive technique used for the structural analysis of trace compounds. semanticscholar.org For sulfonamides, liquid chromatography coupled to high-resolution Orbitrap mass spectrometry (LC-HR-MS) has been successfully used to isolate and analyze previously unknown metabolism products of sulfaquinoxaline, a related sulfonamide. acs.org The fragmentation patterns observed in the mass spectra provide detailed structural information, allowing for the proposal of metabolic pathways. acs.orgplos.org Tandem mass spectrometry (MS/MS) is especially powerful, though interpretation can sometimes require support from other techniques like NMR. plos.orgnih.gov

NMR spectroscopy provides definitive structural information by probing the magnetic properties of atomic nuclei. semanticscholar.org Techniques such as 1H-NMR, 13C-NMR, and two-dimensional NMR experiments are employed for the complete structural elucidation of unknown molecules without relying on database comparisons. semanticscholar.orgnih.govuiowa.edu For example, the structure of a novel bioactive compound isolated from a Streptomyces species was determined using a combination of FTIR, mass spectrometry, and one- and two-dimensional NMR techniques. nih.gov More recent advancements include the coupling of liquid chromatography with infrared ion spectroscopy (LC-MS-IRIS), which records IR spectra of selected compounds directly in the mass spectrometer, aiding in the differentiation of isomers and the confident assignment of metabolite structures. nih.govacs.org

Chromatographic Separation Techniques for Purity and Stability Assessment in Research Formulations

Ensuring the purity and stability of drug formulations is a key requirement in antimicrobial research. Chromatographic techniques are the gold standard for separating a parent compound from its impurities, degradation products, and other components in a mixture.

High-performance liquid chromatography (HPLC) is widely used to develop stability-indicating methods. A green validated, stability-indicating HPLC-UV method was established to assess dihydrostreptomycin (B1670612) sulfate (B86663) (a derivative of streptomycin) in pharmaceutical dosage forms. ekb.egekb.eg The method proved to be linear, accurate (recovery of 100.64%), and sensitive, with a limit of detection of 0.85 µg/mL, making it suitable for quality control and stability testing. ekb.egekb.eg For separating streptomycin from its impurities, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) offers a sensitive approach without the need for sample derivatization. lcms.cz

For sulfonamides, various chromatographic methods are employed for purity and stability assessment. Supercritical fluid chromatography (SFC) has been evaluated for the semipreparative separation of sulfonamides, demonstrating that pure fractions could be isolated with purities as high as 97% for sulfamethazine (B1682506). oup.com Micellar liquid chromatography (MLC) provides an alternative for the satisfactory separation of multiple sulfonamides using a C18 column and a micellar mobile phase. mdpi.com Furthermore, specific HPLC methods have been developed to separate individual sulfonamides like sulfamethazine and sulfathiazole from their N4-acetylated metabolites, which is crucial for both purity analysis and metabolic studies. nih.gov Chiral reverse phase liquid chromatography is used to determine the enantiomeric purity of sulfonamide drugs that possess chiral centers. nih.gov

The table below presents data on chromatographic techniques used for purity and stability assessment.

| Component | Chromatographic Technique | Purpose | Key Research Findings | Citation |

|---|---|---|---|---|

| Dihydrostreptomycin Sulfate | HPLC-UV | Stability Assessment | Linearity (r² > 0.999), Accuracy (100.64% recovery), LOD (0.85 µg/mL). | ekb.egekb.eg |

| Streptomycin | HPAE-PAD | Purity Assay | Separates streptomycin from its impurities with high sensitivity. | lcms.cz |

| Sulfonamides (general) | Supercritical Fluid Chromatography (SFC) | Purity Assessment | Achieved purities of 97% for sulfamethazine and 92% for sulfadimethoxine (B1681780) in collected fractions. | oup.com |

| Sulfonamides (general) | Micellar Liquid Chromatography (MLC) | Separation | Satisfactory separation of five sulfonamides on a Zorbax Eclipse XDB C18 column. | mdpi.com |

| Sulfamethazine & Sulfathiazole | HPLC | Separation from Metabolites | Successful separation of parent drugs from their N4-acetylated metabolites. | nih.gov |

| R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Chiral Reverse Phase LC | Chiral Purity | Resolved enantiomers with a resolution greater than 2.5. LOD of S-enantiomer was 0.084 µg/ml. | nih.gov |

Historical Impact on Antimicrobial Discovery and Development Research Paradigms

Insights from Early Combination Therapies for Modern Antimicrobial Design

The concept behind Streptotriad was to leverage a dual-front attack on enteric pathogens. It combined streptomycin (B1217042), a protein synthesis inhibitor that is poorly absorbed from the gut, with three systemically absorbed sulfonamides that inhibit folate synthesis. taylorandfrancis.com This strategy of using multiple mechanisms of action to enhance efficacy and potentially forestall the development of resistance is a foundational concept that continues to be explored in modern antimicrobial design. nih.govnih.govelifesciences.orgnih.gov

The experience with early combinations like this compound has provided several key insights that influence contemporary research:

Synergy and Multi-Targeting: Modern drug development actively investigates combinations of antibiotics or antibiotics paired with non-antibiotic adjuvants to achieve synergistic effects. plos.orgfrontiersin.org This approach, where the combined effect is greater than the sum of its parts, is a refinement of the rationale for this compound. Current research uses advanced techniques to identify pairs that not only target different pathways but may also create vulnerabilities; for example, one drug might disrupt the bacterial cell wall, facilitating the entry of the second drug. frontiersin.org

Pharmacokinetic and Pharmacodynamic Considerations: this compound's design, which aimed for localized action in the gut (streptomycin) and systemic action (sulfonamides), was an early, albeit basic, application of pharmacokinetic principles in combination therapy. taylorandfrancis.com Today, this concept has evolved into sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing and ensure that different agents in a combination reach their respective targets at effective concentrations. researchgate.net

Combating Resistance: The primary driver for modern combination therapy is to overcome and prevent antimicrobial resistance. nih.govnih.gov While the hope that combinations would inherently prevent resistance has been tempered by experience, strategies are now more nuanced. This includes combining a traditional antibiotic with a resistance-breaking compound, such as a β-lactamase inhibitor, a strategy that has proven highly successful. ox.ac.uk The rudimentary combination in this compound serves as a historical precursor to these more advanced and targeted approaches. nih.gov

The lessons learned from the empirical use of early fixed-dose combinations have underscored the necessity of a rational basis for antimicrobial pairings, a principle that guides the development of the next generation of antibacterial treatments. nih.govbohrium.com

Influence on the Evolution of Preclinical Testing and Drug Development Pathways

The development pathway for an early combination product like this compound was likely based on empirical evidence of the individual components' activity rather than the rigorous, multi-stage preclinical and clinical evaluation required today. The challenges inherent in such multi-component drugs helped shape the evolution of more stringent testing and regulatory pathways for combination products. europa.eu Modern guidelines from regulatory bodies now mandate that the contribution of each active substance in a fixed-dose combination be justified and demonstrated. europa.eu

The development of a combination product today follows a structured path that stands in contrast to the mid-20th-century approach:

Preclinical Rationale and In Vitro Testing: Before clinical trials, a strong scientific rationale for the combination must be established. europa.eu This involves extensive in vitro testing, such as "checkerboard" assays, to systematically assess the interaction between the agents. These tests determine if the combination is synergistic, additive, indifferent, or antagonistic across a range of concentrations.

Animal Infection Models: Preclinical evaluation relies heavily on animal infection models to translate in vitro findings into a biological context. researchgate.net These models are essential for evaluating the efficacy of a combination in vivo, understanding its pharmacokinetic and pharmacodynamic properties, and gathering initial safety data before human exposure. researchgate.netcarb-x.org For a product like this compound, modern development would require animal models of dysentery to prove that the combination is superior to the individual components.

The journey from empirically derived combinations like this compound to the current evidence-based framework for fixed-dose combination development highlights a significant evolution in pharmaceutical science, emphasizing a rigorous, data-driven approach to ensure both efficacy and safety. frontiersin.orgnih.gov

Contribution to the Understanding of Antimicrobial Resistance Ecology and Evolution

The widespread use of this compound, particularly for treating and preventing traveler's diarrhea, coincided with the documented emergence of multi-drug resistant enteric pathogens. asm.orgnih.govoup.com This provided an early, real-world lesson in the powerful selective pressure that combination antibiotics can exert on bacterial populations, thereby contributing significantly to our understanding of resistance ecology.

The legacy of this compound and similar combination agents is evident in several areas of antimicrobial resistance research:

Emergence of Multi-Drug Resistance (MDR): The earliest documented cases of multi-drug resistance in Shigella species, the primary target of this compound, appeared in the 1950s and included resistance to sulfonamides and streptomycin. asm.orgnih.gov The use of a fixed combination containing these exact agents likely accelerated the selection of strains that had acquired resistance to both classes of drugs simultaneously. taylorandfrancis.com Studies have since confirmed high rates of resistance to these "traditional" antimicrobials in enteric pathogens worldwide. asm.orgnih.govplos.org

Co-selection and Mobile Genetic Elements: The experience with resistance to drugs used in combination helped drive the understanding that resistance is not always a series of independent mutational events. Research revealed that genes conferring resistance to different antibiotic classes (like streptomycin and sulfonamides) could be physically linked on mobile genetic elements such as plasmids and transposons. asm.orglibretexts.orgnih.gov When a bacterium is exposed to one of the antibiotics, it co-selects for resistance to the others. This discovery was fundamental to understanding the rapid spread of multi-drug resistance. nih.gov

The Gut Resistome: The use of this compound for traveler's diarrhea prophylaxis offered an early glimpse into the dynamics of the gut microbiome under antibiotic pressure. cdc.govunboundmedicine.com While intended to prevent infection, such prophylactic use can also eliminate susceptible commensal bacteria, allowing for the overgrowth of resistant organisms. cdc.govunboundmedicine.com Travelers treated with antibiotics are at an increased risk of becoming colonized with multi-drug resistant bacteria, a phenomenon that contributes to the global spread of resistance. cdc.gov The failure of these early prophylactic strategies over time due to emerging resistance highlighted the gut as a critical environment for the evolution and exchange of resistance genes. oup.comajtmh.org

The clinical outcomes associated with this compound and the subsequent investigation into its failings helped lay the groundwork for modern antimicrobial stewardship and global surveillance programs, such as the WHO's GLASS initiative, which track resistance patterns to inform treatment guidelines and control the spread of MDR pathogens. europa.euwellcome.orgwho.intwho.int

Data Tables

Table 1: Composition of the "this compound" Antimicrobial Combination This table details the active pharmaceutical ingredients found in a typical this compound formulation. Note that formulations could vary.

| Component | Chemical Class | Mechanism of Action | Rationale for Inclusion |

| Streptomycin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit. plos.org | Poorly absorbed orally, providing localized antimicrobial action within the intestinal lumen against enteric pathogens. taylorandfrancis.com |

| Sulfathiazole (B1682510) | Sulfonamide | Inhibits dihydropteroate (B1496061) synthase, blocking folic acid synthesis. | Systemically absorbed to combat invasive bacteria that enter the bloodstream from the gut. |

| Sulfadiazine (B1682646) | Sulfonamide | Inhibits dihydropteroate synthase, blocking folic acid synthesis. cdc.gov | Systemically absorbed; part of a triple-sulfa combination intended to reduce the risk of crystalluria compared to a single agent. taylorandfrancis.com |

| Sulfamerazine (B1682647) | Sulfonamide | Inhibits dihydropteroate synthase, blocking folic acid synthesis. | Systemically absorbed; contributes to the broad-spectrum antibacterial effect of the sulfonamide component. taylorandfrancis.com |

Table 2: Historical Resistance Patterns in Shigella Species to this compound Components This table summarizes findings on the emergence of resistance to the individual components of this compound in Shigella, the primary target pathogen.

| Antibiotic Class | Year/Era of Observation | Geographic Region | Reported Resistance Prevalence/Finding | Citation |

| Sulfonamides | By 1952 | Japan | Over 80% of Shigella isolates were resistant. | nih.gov |

| Streptomycin | 1950s | Japan | Resistance emerged soon after its introduction. | nih.gov |

| Multiple Drugs | 1956 | Japan | First report of a Shigella strain resistant to tetracycline, chloramphenicol, streptomycin, and sulfonamides. | nih.gov |

| Streptomycin & Sulfonamides | 1970s-1980s | Central Africa, India, Bangladesh | Epidemic strains of S. dysenteriae type 1 showed resistance to streptomycin, sulfonamides, and other agents. | taylorandfrancis.com |

| Streptomycin & Sulfonamides | 1990s-2000s | Global (Travelers) | High frequencies of resistance (66-84%) to streptomycin and sulfonamides found in Shigella from patients with a history of travel. | asm.org |

Advanced Research Directions and Future Perspectives for Combination Antimicrobials

Development of Novel Combination Strategies to Combat Multidrug Resistance

The core concept of Streptotriad was to combine an aminoglycoside (Streptomycin) with three sulfonamides (Sulfadiazine, Sulfamerazine (B1682647), and Sulfathiazole) to create a broad-spectrum agent. researchgate.netnih.gov This approach is a foundational example of combination therapy aimed at overcoming the limitations of single-drug treatments. oup.com The contemporary challenge of multidrug resistance (MDR) has spurred the development of more advanced combination strategies. The goal is to create synergistic pairings where the combined effect is greater than the sum of individual effects, potentially resensitizing resistant bacteria to older antibiotics. oup.com

Research now focuses on pairing existing antibiotics with non-antibiotic adjuvants, such as efflux pump inhibitors or resistance mechanism blockers. mdpi.commdpi.com For instance, the combination of a carbapenem (B1253116) antibiotic with a β-lactamase inhibitor is a modern strategy that restores the antibiotic's activity against certain resistant bacteria. mdpi.com Scientists are also exploring triple-drug combinations that target multiple resistance enzymes simultaneously, a strategy that could prove effective against infections resistant to last-resort antibiotics like meropenem. ox.ac.uk These novel approaches build on the precedent set by early combinations like this compound, aiming to extend the life of critical antimicrobials and provide new options for treating MDR infections. mdpi.com

Repurposing of Historical Antimicrobial Components through Modern Pharmacological Research